
5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive disorders. It belongs to the class of drugs known as positive allosteric modulators of the GABA-A receptor.
Mecanismo De Acción
5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide acts as a positive allosteric modulator of the GABA-A receptor, which is a key neurotransmitter receptor in the brain. By enhancing the activity of this receptor, 5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide can improve cognitive function and memory.
Biochemical and Physiological Effects:
5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide has been shown to improve cognitive function and memory in animal models. It has also been shown to increase the activity of the GABA-A receptor in the brain, which is thought to be responsible for its cognitive-enhancing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide is that it has shown promising results in animal models and has entered clinical trials for human use. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects on the brain.
Direcciones Futuras
1. Investigate the long-term effects of 5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide on cognitive function and memory in human subjects.
2. Explore the potential use of 5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide in the treatment of other cognitive disorders, such as Parkinson's disease and Huntington's disease.
3. Investigate the effects of 5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide on other neurotransmitter systems in the brain.
4. Develop more potent and selective positive allosteric modulators of the GABA-A receptor.
5. Study the potential use of 5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide in combination with other drugs for the treatment of cognitive disorders.
Métodos De Síntesis
The synthesis of 5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide involves several steps, including the reaction of 3-chloroaniline with 2,4-dimethylphenyl isocyanate to form the intermediate, which is then treated with furfurylamine to yield the final product.
Aplicaciones Científicas De Investigación
5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide has been extensively studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. It has been shown to improve cognitive function in animal models and has entered clinical trials for human use.
Propiedades
IUPAC Name |
5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-12-6-7-16(13(2)10-12)21-19(22)18-9-8-17(23-18)14-4-3-5-15(20)11-14/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOOURVYPSMVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963086 |
Source


|
| Record name | 5-(3-Chlorophenyl)-N-(2,4-dimethylphenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)furan-2-carboxamide | |
CAS RN |
4361-08-4 |
Source


|
| Record name | 5-(3-Chlorophenyl)-N-(2,4-dimethylphenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-ethyl-2-({[(2-methyl-2-propen-1-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5726966.png)
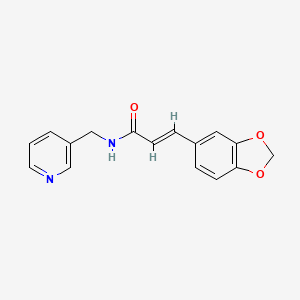
![3-[(4-methoxybenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5726975.png)

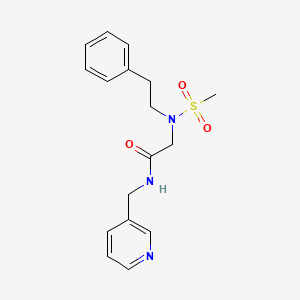
![N-[2-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B5726986.png)
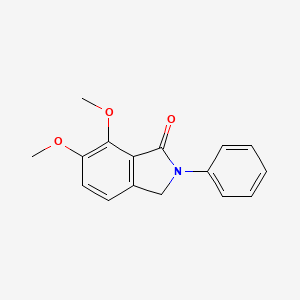
![methyl 2-chloro-5-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5727014.png)
![methyl [(4-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5727025.png)
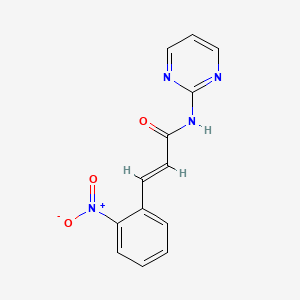
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide](/img/structure/B5727046.png)
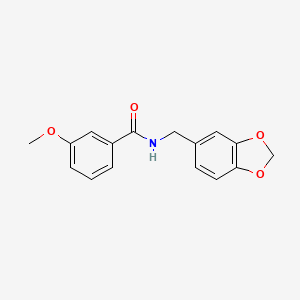

![3-(2-furylmethyl)-4-imino-1-methyl-1,3,4,5,6,7-hexahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5727070.png)